5-Fluoro-2-indanone 5-Fluoro-2-indanone
Brand Name: Vulcanchem
CAS No.: 57584-69-7
VCID: VC3752009
InChI: InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
SMILES: C1C(=O)CC2=C1C=CC(=C2)F
Molecular Formula: C9H7FO
Molecular Weight: 150.15 g/mol

5-Fluoro-2-indanone

CAS No.: 57584-69-7

Cat. No.: VC3752009

Molecular Formula: C9H7FO

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-indanone - 57584-69-7

Specification

CAS No. 57584-69-7
Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
IUPAC Name 5-fluoro-1,3-dihydroinden-2-one
Standard InChI InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
Standard InChI Key OFVNPOZRBPSFSH-UHFFFAOYSA-N
SMILES C1C(=O)CC2=C1C=CC(=C2)F
Canonical SMILES C1C(=O)CC2=C1C=CC(=C2)F

Introduction

Chemical Structure and Properties

5-Fluoro-2-indanone is an organic compound belonging to the indanone family, characterized by the presence of a fluorine atom at the fifth position of the indanone structure. This strategic fluorine placement significantly alters the compound's electronegativity and reactivity patterns compared to unsubstituted indanone derivatives. The compound features a bicyclic structure with a fused benzene ring and a five-membered cyclopentanone ring containing a carbonyl group. The fluorine substitution introduces unique electronic effects that influence the compound's chemical behavior and biological interactions.

The key chemical properties of 5-Fluoro-2-indanone are summarized in the following table:

PropertyValue
CAS Number57584-69-7
Molecular FormulaC₉H₇FO
Molecular Weight150.15 g/mol
AppearanceTypically a crystalline solid
SolubilitySoluble in organic solvents like DMSO, dichloromethane
Melting PointData not available in search results
Boiling PointData not available in search results
Fluorine PositionC-5 of the indanone ring

The presence of the fluorine atom creates distinct electronic effects that influence the compound's reactivity. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon and influence the compound's interactions with various biological targets. These electronic properties make 5-Fluoro-2-indanone particularly valuable in medicinal chemistry and synthetic applications.

Biological Activities

5-Fluoro-2-indanone and its derivatives exhibit a remarkably broad spectrum of biological activities, making them valuable candidates for pharmaceutical research. The unique structural features, particularly the fluorine substitution, contribute significantly to these biological properties by enhancing metabolic stability, lipophilicity, and target binding affinity.

The documented biological activities include:

Biological ActivityDescriptionPotential Applications
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory disorders
AnticancerAffects cell apoptosis and autophagy pathwaysDevelopment of antineoplastic agents
AntiviralInhibition of viral replication mechanismsPotential treatments for viral infections
Anti-HIVInterference with viral lifecycleHIV therapy development
AntimicrobialActivity against various microorganismsAntibacterial and antifungal applications
AntitubercularAction against Mycobacterium tuberculosisTB treatment research
AntidiabeticModulation of glucose metabolism pathwaysDiabetes treatment
AntimalarialActivity against Plasmodium speciesMalaria therapies
AntioxidantFree radical scavenging propertiesProtection against oxidative stress
AnticholinesteraseInhibition of cholinesterase enzymesNeurodegenerative disease research

The versatility of biological activities demonstrates why 5-Fluoro-2-indanone has attracted significant attention in medicinal chemistry research. The compound's ability to modulate multiple biological pathways makes it a promising scaffold for drug development efforts across diverse therapeutic areas.

Cholinesterase Inhibition Properties

One of the most significant pharmacological properties of 5-Fluoro-2-indanone derivatives is their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine and are important targets in the treatment of neurodegenerative conditions, especially Alzheimer's disease.

Research has demonstrated that certain indanone derivatives containing the 5-fluoro substitution pattern exhibit remarkable inhibitory potency against cholinesterases, with IC₅₀ values reported in the nanomolar range. This high potency makes them comparable to or potentially superior to some currently approved cholinesterase inhibitors used in clinical practice. The fluorine substitution appears to enhance binding affinity to the enzyme's active site through additional hydrogen bonding and van der Waals interactions.

The structural features that contribute to the cholinesterase inhibitory activity include:

  • The planar aromatic system that facilitates π-π interactions with aromatic amino acid residues in the enzyme's active site

  • The carbonyl group that can form hydrogen bonds with amino acid residues

  • The fluorine atom that enhances binding through additional interactions and influences the electronic distribution

These findings highlight the potential of 5-Fluoro-2-indanone as a starting point for developing novel treatments for Alzheimer's disease and other conditions involving cholinergic dysfunction.

Synthetic Applications and Methods

5-Fluoro-2-indanone serves as a valuable building block in the synthesis of more complex organic molecules with pharmaceutical potential. Its reactive carbonyl group, coupled with the electronic effects of the fluorine substituent, allows for diverse chemical transformations.

Role as a Synthetic Intermediate

The compound functions as a precursor in various organic reactions, including:

  • Condensation reactions with amines and hydrazines to form imines and hydrazones

  • Aldol and Claisen condensations utilizing the active methylene group

  • Reduction reactions to form corresponding alcohols

  • Wittig and related olefination reactions

  • Ring expansion or contraction reactions

  • Nucleophilic addition reactions at the carbonyl center

The versatility of 5-Fluoro-2-indanone in these transformations makes it an important intermediate in the synthesis of more complex bioactive molecules, including potential pharmaceutical candidates.

Synthesis Methods

While the search results don't provide complete details on synthesis methods specific to 5-Fluoro-2-indanone, we can infer some potential approaches based on general synthetic routes for similar fluorinated indanones:

  • Friedel-Crafts acylation of fluorobenzene derivatives followed by intramolecular cyclization

  • Direct fluorination of 2-indanone at the 5-position using selective fluorinating agents

  • Ring-closing reactions of appropriately substituted fluorinated phenylacetic acid derivatives

  • Transition metal-catalyzed approaches, potentially involving C-H activation

More specific synthetic routes may involve reactions similar to those described for related compounds like 5-Fluoro-2-methylindan-1-one, though careful adaptation would be required to account for structural differences .

Research Applications

The unique structural and chemical properties of 5-Fluoro-2-indanone have led to its application across multiple scientific disciplines, from basic organic chemistry to advanced medicinal research.

Applications in Chemistry

In the field of organic chemistry, 5-Fluoro-2-indanone serves as:

  • A model compound for studying the effects of fluorine substitution on reactivity and properties

  • A building block for synthesizing complex fluorinated organic molecules

  • A substrate for developing new synthetic methodologies, particularly those involving C-F bond manipulations

  • A reference compound for spectroscopic studies examining the influence of fluorine on NMR, IR, and other spectroscopic properties

Applications in Biology and Medicinal Chemistry

In biological and medicinal research, the compound has found applications in:

  • Drug discovery programs targeting neurodegenerative diseases, particularly through cholinesterase inhibition

  • Development of anti-inflammatory agents with potentially improved pharmacokinetic profiles

  • Cancer research, where derivatives are being investigated for antiproliferative activities

  • Probes for studying enzyme-substrate interactions in biochemical assays

  • Structure-activity relationship studies exploring the impact of fluorine substitution on biological activity

These diverse applications highlight the significance of 5-Fluoro-2-indanone as a versatile research tool across multiple scientific disciplines.

Comparison with Similar Compounds

Understanding how 5-Fluoro-2-indanone compares to related compounds provides valuable insights into the specific contributions of its structural features to its chemical and biological properties.

CompoundStructural DifferenceImpact on Properties
2-IndanoneLacks fluorine at C-5Lower electronegativity, different electronic distribution, potentially reduced metabolic stability
5-Chloro-2-indanoneChlorine instead of fluorine at C-5Larger halogen, different electronic effects, potentially different binding properties
5-Fluoro-2-methylindan-1-oneAdditional methyl group at C-2Increased steric hindrance, modified reactivity pattern, different biological activity profile
5-Fluoro-1-indanoneCarbonyl position at C-1 instead of C-2Different reactivity pattern, altered electronic distribution

The presence of the fluorine atom at the C-5 position in 5-Fluoro-2-indanone confers several advantages compared to unsubstituted analogs:

  • Enhanced metabolic stability due to the strong C-F bond

  • Increased lipophilicity, potentially improving membrane permeability

  • Modified electronic distribution affecting reactivity patterns

  • Additional binding interactions with biological targets through the fluorine atom

These comparative insights are valuable for rational design strategies in medicinal chemistry and synthetic applications.

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